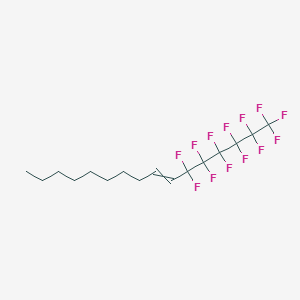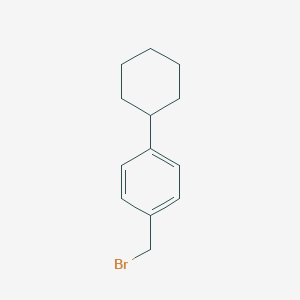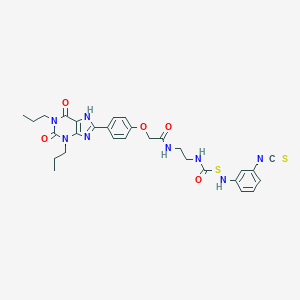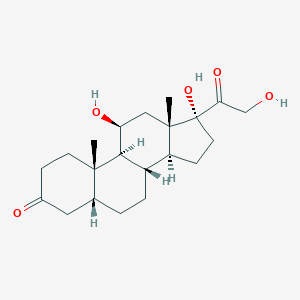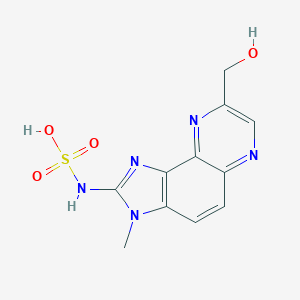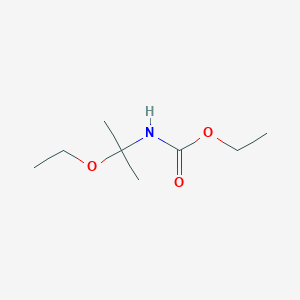
Ethyl N-(2-ethoxypropan-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-ethoxypropan-2-YL)carbamate, also known as AChE inhibitor, is a chemical compound that has been widely studied for its potential use in scientific research.
作用機序
Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibits Ethyl N-(2-ethoxypropan-2-YL)carbamate by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels. This increase in acetylcholine can have various effects on the nervous system, including improved cognitive function and muscle relaxation.
生化学的および生理学的効果
The biochemical and physiological effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate depend on the dose and duration of exposure. In general, Ethyl N-(2-ethoxypropan-2-YL)carbamate has been shown to improve cognitive function, increase muscle relaxation, and decrease heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using Ethyl N-(2-ethoxypropan-2-YL)carbamate in lab experiments is its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate without affecting other enzymes. This allows for more precise studies of the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition. However, one limitation is that Ethyl N-(2-ethoxypropan-2-YL)carbamate can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Ethyl N-(2-ethoxypropan-2-YL)carbamate. One direction is to study its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a muscle relaxant in anesthesia. Additionally, further studies can be conducted to determine the optimal dose and duration of exposure for Ethyl N-(2-ethoxypropan-2-YL)carbamate in different experimental settings.
Conclusion:
Ethyl N-(2-ethoxypropan-2-YL)carbamate is a chemical compound that has been widely studied for its potential use in scientific research. Its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate makes it a valuable tool for studying the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition on the nervous system. However, its toxicity at high doses can limit its use in certain experiments. Future research directions include studying its effects on neurological disorders and investigating its potential as a muscle relaxant in anesthesia.
合成法
Ethyl N-(2-ethoxypropan-2-YL)carbamate can be synthesized by reacting 2-ethoxypropanol with ethyl chloroformate in the presence of sodium hydroxide. This reaction results in the formation of Ethyl N-(2-ethoxypropan-2-YL)carbamate, which can be purified by recrystallization.
科学的研究の応用
Ethyl N-(2-ethoxypropan-2-YL)carbamate has been widely used in scientific research as an acetylcholinesterase (Ethyl N-(2-ethoxypropan-2-YL)carbamate) inhibitor. Ethyl N-(2-ethoxypropan-2-YL)carbamate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of Ethyl N-(2-ethoxypropan-2-YL)carbamate can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
特性
CAS番号 |
112700-87-5 |
|---|---|
製品名 |
Ethyl N-(2-ethoxypropan-2-YL)carbamate |
分子式 |
C8H17NO3 |
分子量 |
175.23 g/mol |
IUPAC名 |
ethyl N-(2-ethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-5-11-7(10)9-8(3,4)12-6-2/h5-6H2,1-4H3,(H,9,10) |
InChIキー |
CDIRZQNKJDVVMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C)(C)OCC |
正規SMILES |
CCOC(=O)NC(C)(C)OCC |
同義語 |
Carbamic acid, (1-ethoxy-1-methylethyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



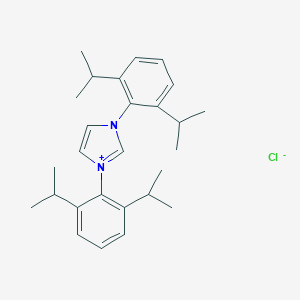
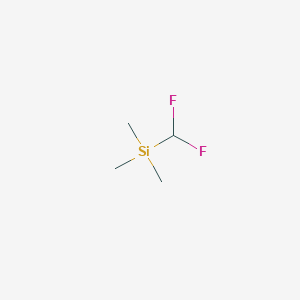
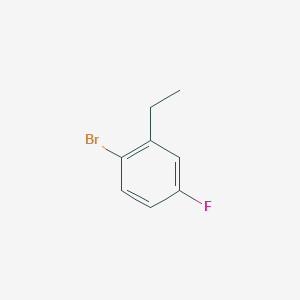
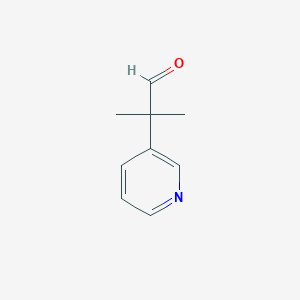
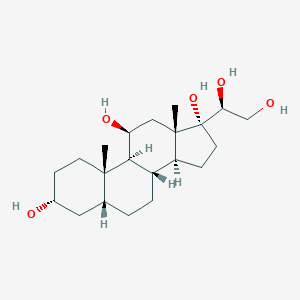
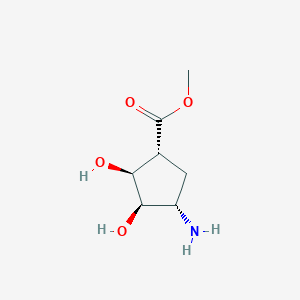
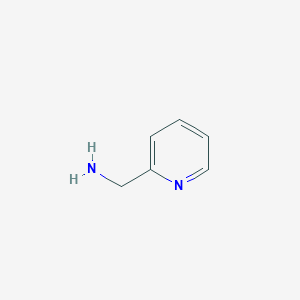
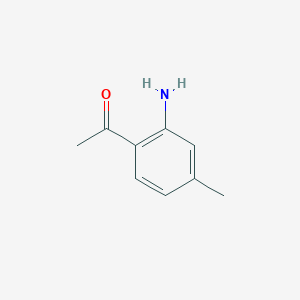
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
